molecular formula C28H26O13 B583710 Daidzein 7-tri-O-acetyl-beta-D-glucuronic acid methyl ester CAS No. 1041134-15-9

Daidzein 7-tri-O-acetyl-beta-D-glucuronic acid methyl ester

Cat. No.: B583710
CAS No.: 1041134-15-9
M. Wt: 570.503
InChI Key: ZHWYIYHBFWANGL-YYDZWWTMSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Daidzein 7-tri-O-acetyl-beta-D-glucuronic acid methyl ester involves multiple steps, including the acetylation of daidzein and subsequent glucuronidation. The reaction conditions typically involve the use of acetic anhydride and a base such as pyridine for acetylation, followed by glucuronidation using glucuronic acid derivatives . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for scale and yield.

Chemical Reactions Analysis

Daidzein 7-tri-O-acetyl-beta-D-glucuronic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Daidzein 7-tri-O-acetyl-beta-D-glucuronic acid methyl ester is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:

Mechanism of Action

The mechanism of action of Daidzein 7-tri-O-acetyl-beta-D-glucuronic acid methyl ester involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through modulation of estrogen receptors, antioxidant activity, and inhibition of certain enzymes involved in inflammatory processes . The exact molecular targets and pathways may vary depending on the specific biological context.

Comparison with Similar Compounds

Properties

IUPAC Name

methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[3-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26O13/c1-13(29)37-23-24(38-14(2)30)26(39-15(3)31)28(41-25(23)27(34)35-4)40-18-9-10-19-21(11-18)36-12-20(22(19)33)16-5-7-17(32)8-6-16/h5-12,23-26,28,32H,1-4H3/t23-,24-,25-,26+,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHWYIYHBFWANGL-YYDZWWTMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)O)C(=O)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)O)C(=O)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00747403
Record name 3-(4-Hydroxyphenyl)-4-oxo-4H-1-benzopyran-7-yl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

570.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1041134-15-9
Record name 3-(4-Hydroxyphenyl)-4-oxo-4H-1-benzopyran-7-yl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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